Ethyl 2-(5-nitroquinolin-6-YL)acetate
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Overview
Description
Ethyl 2-(5-nitroquinolin-6-YL)acetate is an organic compound with the molecular formula C13H12N2O4. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
The synthesis of Ethyl 2-(5-nitroquinolin-6-YL)acetate typically involves the nitration of quinoline derivatives followed by esterification. One common method includes the reaction of 5-nitroquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
Ethyl 2-(5-nitroquinolin-6-YL)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents such as m-chloroperbenzoic acid.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or alcohol derivatives.
Scientific Research Applications
Ethyl 2-(5-nitroquinolin-6-YL)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-nitroquinolin-6-YL)acetate involves its interaction with biological macromolecules such as DNA and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can cause DNA strand breaks and inhibit DNA synthesis. This mechanism is similar to that of other nitroaromatic compounds used in chemotherapy .
Comparison with Similar Compounds
Ethyl 2-(5-nitroquinolin-6-YL)acetate can be compared with other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug.
Quinoline N-oxide: Known for its antimicrobial properties.
Nitroquinoline N-oxide: Studied for its anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(5-nitroquinolin-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-2-19-12(16)8-9-5-6-11-10(4-3-7-14-11)13(9)15(17)18/h3-7H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTUAXXXLBUISF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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